cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 733740-50-6
VCID: VC4062919
InChI: InChI=1S/C14H15NO5/c16-13(8-9-1-2-11(7-9)14(17)18)10-3-5-12(6-4-10)15(19)20/h3-6,9,11H,1-2,7-8H2,(H,17,18)/t9-,11+/m1/s1
SMILES: C1CC(CC1CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O
Molecular Formula: C14H15NO5
Molecular Weight: 277.27 g/mol

cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid

CAS No.: 733740-50-6

Cat. No.: VC4062919

Molecular Formula: C14H15NO5

Molecular Weight: 277.27 g/mol

* For research use only. Not for human or veterinary use.

cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid - 733740-50-6

Specification

CAS No. 733740-50-6
Molecular Formula C14H15NO5
Molecular Weight 277.27 g/mol
IUPAC Name (1S,3R)-3-[2-(4-nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Standard InChI InChI=1S/C14H15NO5/c16-13(8-9-1-2-11(7-9)14(17)18)10-3-5-12(6-4-10)15(19)20/h3-6,9,11H,1-2,7-8H2,(H,17,18)/t9-,11+/m1/s1
Standard InChI Key RWOYBZNKIHKTAM-KOLCDFICSA-N
Isomeric SMILES C1C[C@@H](C[C@@H]1CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O
SMILES C1CC(CC1CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O
Canonical SMILES C1CC(CC1CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O

Introduction

cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid is a synthetic organic compound with the following key details:

  • Molecular Formula: C14H15NO5C_{14}H_{15}NO_5

  • Molecular Weight: 277.27 g/mol

  • CAS Number: 733740-49-3

  • Structure: The compound consists of a cyclopentane ring substituted with a carboxylic acid group and a side chain containing a nitrophenyl group and a keto functional group .

Synthesis and Preparation

The synthesis of cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid typically involves:

  • Starting Materials: Cyclopentanone derivatives and 4-nitrobenzaldehyde.

  • Reaction Pathway: A multi-step reaction sequence involving aldol condensation, reduction, and functional group modifications.

  • Purification: Techniques like recrystallization or chromatography are used to isolate the cis-isomer selectively.

Detailed synthetic protocols are often tailored depending on the desired yield and purity.

Applications in Research

This compound is primarily studied for its potential applications in:

  • Medicinal Chemistry:

    • The presence of nitro and keto groups makes it a candidate for designing pharmacologically active molecules.

    • It may exhibit biological activities such as enzyme inhibition or receptor binding due to its structural similarity to bioactive molecules.

  • Material Science:

    • The compound's functional groups allow for derivatization, making it useful in synthesizing advanced materials or intermediates.

Analytical Data

The characterization of cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid involves:

TechniqueData/Observation
NMR SpectroscopyProton (1H^1H) and carbon (13C^13C) NMR confirm the structure, showing signals for aromatic protons and carboxylic acid groups .
Mass SpectrometryMolecular ion peak at 277 m/z corresponding to C14H15NO5C_{14}H_{15}NO_5 .
IR SpectroscopyPeaks for carboxylic acid (1700cm1\sim1700 \, \text{cm}^{-1}) and nitro groups (1500cm1\sim1500 \, \text{cm}^{-1}).

Potential Toxicity and Safety Considerations

While specific toxicity data for this compound is limited, general precautions include:

  • Avoid inhalation or skin contact due to possible irritant effects.

  • Handle with care in a well-ventilated laboratory setting using personal protective equipment.

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